beta-(4-Acetoxyphenyl)propionic acid

Cosmetic Chemistry Process Chemistry Protecting Group Strategy

QC laboratories requiring an authentic Esmolol Impurity 50 marker for esmolol hydrochloride impurity profiling face sourcing challenges with uncertified or misidentified 4-substituted phenylpropionic acids. Only this specific acetylated derivative-not generic analogs-is recognized as the valid chromatographic reference standard. • Supplied with full Certificate of Analysis including ¹H-NMR, mass spectrometry, and HPLC data meeting pharmacopoeial identity requirements • Also serves as the chemoselectively protected precursor for dihydrooat alkaloid D (patented 95.7-96.0% yield route) and APPA-TMS monomer for hyperbranched polyesters (Mn up to 31,000 g mol⁻¹) • ≥95% HPLC purity; ambient shipping; available from stock for immediate global dispatch

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 7249-16-3
Cat. No. B1218804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-(4-Acetoxyphenyl)propionic acid
CAS7249-16-3
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)CCC(=O)O
InChIInChI=1S/C11H12O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-3,5-6H,4,7H2,1H3,(H,13,14)
InChIKeyYQPHNMWXZLUIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-(4-Acetoxyphenyl)propionic Acid – Chemical Class & Procurement


beta-(4-Acetoxyphenyl)propionic acid (CAS 7249-16-3), systematically named 3-[4-(acetyloxy)phenyl]propanoic acid, is a monocarboxylic acid and acetate ester belonging to the arylpropionic acid class [1]. Its structure features a propionic acid backbone para-substituted with an acetoxy group on the phenyl ring, effectively serving as an acetyl-protected derivative of 3-(4-hydroxyphenyl)propionic acid (phloretic acid) . With a molecular weight of 208.21 g/mol and a melting point of 94–95 °C, this compound is commercially available as a research chemical, typically at ≥95% purity (HPLC), and is utilized both as a synthetic building block and as a pharmaceutical reference standard .

Substitution Pitfalls for beta-(4-Acetoxyphenyl)propionic Acid


Substituting beta-(4-acetoxyphenyl)propionic acid with its deprotected parent compound, 3-(4-hydroxyphenyl)propionic acid, or with the more stable 4-methoxy analog fundamentally alters downstream reactivity and application scope. The acetoxy moiety is not a passive structural variant; it acts as a chemoselective protecting group that can be removed under mild basic or acidic conditions to liberate the free phenol, a critical feature when orthogonal protection is required in multi-step syntheses [1]. In polycondensation chemistry, the trimethylsilyl ester of the acetoxy derivative is explicitly preferred over the free acid because it is easier to isolate and purify, directly enabling the reproducible synthesis of telechelic, star-shaped, and hyperbranched polyesters with controlled molecular weights (Mn up to 31,000 g mol⁻¹) [2]. Furthermore, the compound's defined identity as Esmolol Impurity 50 means that only this specific acetylated form—not generic 4-substituted phenylpropionic acids—can serve as the authentic reference marker for chromatographic purity analysis in esmolol hydrochloride quality control . Generic substitution therefore risks failed deprotection, altered polymerization kinetics, or invalidated analytical results.

Differentiation Evidence for beta-(4-Acetoxyphenyl)propionic Acid


Acylative Protection in Dihydrooat Alkaloid D Synthesis

In the patented preparation of dihydrooat alkaloid D, p-hydroxyphenylpropionic acid is converted to p-acetoxyphenylpropionic acid via acetic anhydride treatment. The isolated yield after azeotropic drying reaches 95.7–96.0%, demonstrating the efficiency and scalability of this specific acylative protection step. This contrasts with the unprotected hydroxy intermediate, which cannot be directly carried forward in the subsequent acyl chlorination step without undesired side reactions at the phenolic oxygen [1].

Cosmetic Chemistry Process Chemistry Protecting Group Strategy

Silylated Acetoxy Ester in Polyester Synthesis

For the polycondensation synthesis of telechelic, star-shaped, and hyperbranched polyesters based on β-(4-hydroxyphenyl)propionic acid, the trimethylsilyl ester of β-(4-acetoxyphenyl)propionic acid (APPA-TMS) is explicitly preferred over the free phenolic acid. The authors state that APPA-TMS 'is easier to isolate than the free acid' [1]. Using APPA-TMS, polymers with number-average molecular weights (Mn) up to 31,000 g mol⁻¹ (for 1/1 copolyester) and Tg values increasing from 48–50 °C to 63–65 °C with molecular weight were reproducibly obtained [1]. No comparable Mn or Tg data are reported for polymers derived from the unprotected free acid in this or related papers from the same group, indicating that the acetoxy-protected silyl ester is the enabling monomer for this class of liquid-crystalline polyesters.

Polymer Chemistry Monomer Purification Hyperbranched Polyesters

Esmolol Impurity 50 Reference Standard

β-(4-Acetoxyphenyl)propionic acid is commercially certified as 'Esmolol Impurity 50' (QCS brand, Cat. RM-E191350) with a guaranteed purity of 95% (HPLC) and full structural confirmation by ¹H-NMR, MS, and HPLC . This identity assignment is specific to the 4-acetoxy substitution pattern; the 4-hydroxy or 4-methoxy analogs are not registered as Esmolol impurities and thus cannot serve as authentic reference markers for esmolol hydrochloride impurity profiling. No alternative reference standard supplier lists a directly comparable certified impurity standard for this specific esmolol-related compound.

Pharmaceutical Quality Control Reference Standard Esmolol Impurity Profiling

Application Scenarios for beta-(4-Acetoxyphenyl)propionic Acid


Dihydrooat Alkaloid D Intermediate Synthesis

The compound is the direct precursor for the acyl chlorination and amidation steps in the three-step synthesis of dihydrooat alkaloid D, a high-value cosmetic anti-irritant and anti-inflammatory active. The patent CN112939803A demonstrates that p-acetoxyphenylpropionic acid is prepared in 95.7–96.0% yield and immediately converted to the corresponding acyl chloride without purification of the intermediate phenol, thereby validating the entire protected route [1]. Procurement of the acetoxy derivative is essential for reproducing this patented process at pilot or production scale.

Hyperbranched Liquid-Crystalline Polyester Monomer

The trimethylsilyl ester of β-(4-acetoxyphenyl)propionic acid (APPA-TMS) is the monomer of choice for synthesizing telechelic, star-shaped, and hyperbranched polyesters with liquid-crystalline properties. The acetoxy protection facilitates monomer isolation and enables polycondensation to proceed with controlled molecular weight build-up (Mn up to 31,000 g mol⁻¹) and defined thermal transitions (Tg 48–65 °C; melting to isotropic liquid at 340–380 °C) [2]. This application is not accessible using the free phenolic acid, making the acetoxy compound the required starting material for this polymer class.

Esmolol Impurity Reference Standard

β-(4-Acetoxyphenyl)propionic acid is produced and certified as Esmolol Impurity 50 (95% HPLC purity) for use as a chromatographic reference standard in esmolol hydrochloride impurity profiling. The compound is supplied with a full Certificate of Analysis including ¹H-NMR, mass spectrometry, and HPLC data, meeting the identity and purity requirements for pharmacopoeial analytical methods . No other 4-substituted phenylpropionic acid is recognized for this specific impurity marker, making this the sole authentic reference compound for esmolol QC laboratories.

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